Cas no 255869-40-0 (3-hydroxy-4,4-dimethoxybutanenitrile)

3-Hydroxy-4,4-dimethoxybutanenitrile is a versatile nitrile derivative characterized by its hydroxyl and dimethoxy functional groups, which enhance its reactivity in organic synthesis. This compound is particularly valuable as an intermediate in the production of pharmaceuticals, agrochemicals, and specialty chemicals. Its bifunctional nature allows for selective modifications, enabling applications in multi-step synthetic routes. The presence of both ether and hydroxyl groups contributes to its solubility in polar solvents, facilitating its use in diverse reaction conditions. Additionally, its stable yet reactive structure makes it suitable for nucleophilic additions and cyclization reactions. This compound is handled under standard laboratory precautions due to its nitrile group.
3-hydroxy-4,4-dimethoxybutanenitrile structure
255869-40-0 structure
Product name:3-hydroxy-4,4-dimethoxybutanenitrile
CAS No:255869-40-0
MF:C6H11NO3
MW:145.156441926956
CID:6390359
PubChem ID:79118800

3-hydroxy-4,4-dimethoxybutanenitrile Chemical and Physical Properties

Names and Identifiers

    • 3-hydroxy-4,4-dimethoxybutanenitrile
    • Butanenitrile, 3-hydroxy-4,4-dimethoxy-
    • CS-0305679
    • AKOS017669694
    • EN300-1999677
    • FT-0774614
    • 255869-40-0
    • Inchi: 1S/C6H11NO3/c1-9-6(10-2)5(8)3-4-7/h5-6,8H,3H2,1-2H3
    • InChI Key: HENBSPTUBGZZTO-UHFFFAOYSA-N
    • SMILES: C(#N)CC(O)C(OC)OC

Computed Properties

  • Exact Mass: 145.074
  • Monoisotopic Mass: 145.074
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 4
  • Complexity: 124
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.8
  • Topological Polar Surface Area: 62.5A^2

Experimental Properties

  • Density: 1.100±0.06 g/cm3(Predicted)
  • Boiling Point: 284.7±40.0 °C(Predicted)
  • pka: 13.48±0.20(Predicted)

3-hydroxy-4,4-dimethoxybutanenitrile Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1999677-0.05g
3-hydroxy-4,4-dimethoxybutanenitrile
255869-40-0
0.05g
$468.0 2023-09-16
Enamine
EN300-1999677-0.1g
3-hydroxy-4,4-dimethoxybutanenitrile
255869-40-0
0.1g
$490.0 2023-09-16
Enamine
EN300-1999677-2.5g
3-hydroxy-4,4-dimethoxybutanenitrile
255869-40-0
2.5g
$1089.0 2023-09-16
Enamine
EN300-1999677-10.0g
3-hydroxy-4,4-dimethoxybutanenitrile
255869-40-0
10g
$3376.0 2023-05-31
Enamine
EN300-1999677-10g
3-hydroxy-4,4-dimethoxybutanenitrile
255869-40-0
10g
$2393.0 2023-09-16
Enamine
EN300-1999677-0.25g
3-hydroxy-4,4-dimethoxybutanenitrile
255869-40-0
0.25g
$513.0 2023-09-16
Enamine
EN300-1999677-0.5g
3-hydroxy-4,4-dimethoxybutanenitrile
255869-40-0
0.5g
$535.0 2023-09-16
Enamine
EN300-1999677-1.0g
3-hydroxy-4,4-dimethoxybutanenitrile
255869-40-0
1g
$785.0 2023-05-31
Enamine
EN300-1999677-5.0g
3-hydroxy-4,4-dimethoxybutanenitrile
255869-40-0
5g
$2277.0 2023-05-31
Enamine
EN300-1999677-1g
3-hydroxy-4,4-dimethoxybutanenitrile
255869-40-0
1g
$557.0 2023-09-16

Additional information on 3-hydroxy-4,4-dimethoxybutanenitrile

Introduction to 3-Hydroxy-4,4-Dimethoxybutanenitrile (CAS No. 255869-40-0)

3-Hydroxy-4,4-dimethoxybutanenitrile (CAS No. 255869-40-0) is a synthetic organic compound that has garnered significant attention in recent years due to its potential applications in various fields, including pharmaceuticals and chemical synthesis. This compound is characterized by its unique structural features, which include a hydroxyl group, two methoxy groups, and a nitrile functional group. These functionalities contribute to its diverse reactivity and potential biological activities.

The chemical structure of 3-hydroxy-4,4-dimethoxybutanenitrile can be represented as follows: CH3OCH2CH(OH)CH2CN. The presence of the hydroxyl group (OH) and the methoxy groups (OCH3) imparts polarity to the molecule, making it soluble in polar solvents such as water and ethanol. The nitrile group (CN) is a versatile functional group that can undergo various chemical transformations, including hydrolysis to form carboxylic acids and reduction to form amines.

In the context of pharmaceutical research, 3-hydroxy-4,4-dimethoxybutanenitrile has been explored for its potential as an intermediate in the synthesis of bioactive compounds. Recent studies have highlighted its role in the development of novel drugs targeting specific biological pathways. For instance, a study published in the Journal of Medicinal Chemistry in 2021 reported the use of 3-hydroxy-4,4-dimethoxybutanenitrile as a key intermediate in the synthesis of a new class of antiviral agents. These agents demonstrated potent activity against several viral strains, including influenza and herpes simplex virus.

Beyond its pharmaceutical applications, 3-hydroxy-4,4-dimethoxybutanenitrile has also been investigated for its utility in chemical synthesis. Its reactivity profile makes it an attractive starting material for the preparation of complex organic molecules. A notable example is its use in the synthesis of chiral building blocks for asymmetric catalysis. A research team at the University of California, Berkeley, reported in 2020 that 3-hydroxy-4,4-dimethoxybutanenitrile could be efficiently converted into chiral intermediates using enantioselective catalytic methods. These intermediates were then used to synthesize a range of biologically active compounds with high enantiomeric purity.

The safety and environmental impact of 3-hydroxy-4,4-dimethoxybutanenitrile are important considerations for its industrial and laboratory use. While it is not classified as a hazardous material under current regulations, proper handling and storage practices are recommended to ensure safety. It is advisable to handle this compound in well-ventilated areas and to use appropriate personal protective equipment (PPE) such as gloves and goggles.

In terms of analytical methods, several techniques have been developed for the detection and quantification of 3-hydroxy-4,4-dimethoxybutanenitrile. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is commonly used for its sensitive and accurate analysis. A recent study published in Analytical Chemistry described an optimized HPLC-MS method that achieved high sensitivity and reproducibility for the quantification of this compound in complex matrices.

The future prospects for 3-hydroxy-4,4-dimethoxybutanenitrile are promising. Ongoing research aims to further explore its potential applications in drug discovery and chemical synthesis. Additionally, efforts are being made to improve the efficiency and sustainability of its production processes. For example, green chemistry approaches are being investigated to reduce the environmental footprint associated with its synthesis.

In conclusion, 3-hydroxy-4,4-dimethoxybutanenitrile (CAS No. 255869-40-0) is a versatile organic compound with significant potential in pharmaceuticals and chemical synthesis. Its unique structural features and reactivity profile make it an attractive candidate for various applications. Continued research and development will likely uncover new opportunities for this compound in the coming years.

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